N,N-Dimethyl Malonamidine
Description
Contextualizing N,N-Dimethyl Malonamidine within the Amidine Class of Organic Compounds
Amidines are organic compounds characterized by the functional group RC(NR)NR₂, where the R groups can be the same or different. wikipedia.org They are essentially the imine derivatives of amides. wikipedia.orgunacademy.com Formally, amidines are considered a class of oxoacid derivatives where the -OH group is replaced by an -NH₂ group and the =O group is replaced by an =NR group. wikidoc.org When the parent oxoacid is a carboxylic acid, the resulting amidine is a carboxamidine, the most common type of amidine in organic chemistry. wikidoc.orgacs.org
Amidines are known for being much more basic than amides and are considered among the strongest uncharged bases. wikipedia.orgunacademy.com This increased basicity is due to the delocalization of the positive charge onto both nitrogen atoms when protonation occurs at the sp²-hybridized nitrogen, forming a stable amidinium ion with identical C-N bond lengths. wikipedia.orgunacademy.com
This compound fits within this class, possessing the characteristic amidine functional group with two methyl groups on one of the nitrogen atoms. Its chemical formula is C₅H₁₂N₄ and it has a molecular weight of 128.18 g/mol . scbt.com The presence of the dimethylamino group influences its reactivity and properties, making it a subject of interest for various synthetic applications.
Historical Perspectives and Initial Academic Explorations of Malonamidine Scaffolds
The concept of "scaffolding" in chemistry refers to the core structure of a molecule to which various functional groups can be attached. The historical development of chemical scaffolds, much like architectural scaffolding, has been a process of evolution, moving from simple, naturally occurring structures to complex, synthetically designed frameworks. kingkongscaffold.co.nzscafom-rux.com Early chemists often worked with molecules isolated from natural sources, but as the field of organic synthesis developed, so did the ability to create novel molecular scaffolds.
The exploration of malonamide-based compounds, which are structurally related to malonamidines, has been notable in areas such as the extraction of metal ions. researchgate.net For instance, N,N′-dimethyl-N,N′-dicyclohexyl-malonamide (DMDCMA) was synthesized and studied for its ability to extract actinide ions from nitric acid. researchgate.net These studies into related malonamides have provided a foundation for understanding the potential of malonamidine scaffolds. The synthesis and reactions of malonamidines have been explored as a method to prepare various heterocyclic compounds, indicating early academic interest in their synthetic utility. researchgate.net
Significance of this compound in Advanced Synthetic Strategies
Advanced synthetic strategies in organic chemistry focus on designing efficient and selective routes to complex molecules. numberanalytics.com These strategies often involve the use of versatile building blocks and catalysts to achieve desired chemical transformations. numberanalytics.comunito.it N,N-Dimethylformamide (DMF), a related dimethylated compound, is a well-known example of a simple molecule that serves multiple roles in organic synthesis, acting as a solvent, reagent, and catalyst. nih.govsioc-journal.cn
The significance of this compound in this context lies in its potential as a precursor and a ligand in various chemical reactions. For example, related N,N-dimethylated compounds have been shown to be effective ligands in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. organic-chemistry.org N,N'-Dimethylurea has also been utilized as a ligand in copper-catalyzed Chan-Lam N-arylation reactions. rsc.org These examples highlight the potential for N,N-dimethylated structures to facilitate important bond-forming reactions.
Furthermore, the development of flow chemistry has created a need for reagents and catalysts that perform well in continuous processes. nih.gov The structural features of this compound may lend themselves to such applications, potentially enabling more efficient and scalable syntheses of complex target molecules. The ongoing research in organic synthesis continues to uncover new applications for such versatile chemical building blocks. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
3-N,3-N-dimethylpropanediimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4/c1-9(2)5(8)3-4(6)7/h8H,3H2,1-2H3,(H3,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSLVSYMZVSPMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N,n Dimethyl Malonamidine
Elucidation of Direct Synthesis Routes for N,N-Dimethyl Malonamidine
Direct synthesis aims to produce this compound efficiently, often in a single step from readily available starting materials. Key to these methods is the selection of appropriate precursors and activating agents to facilitate the desired chemical transformation.
Malononitrile (B47326) is a common and effective precursor for the synthesis of this compound. google.comgoogle.com A significant synthetic route involves the reaction of malononitrile with methanol (B129727). google.comgoogle.com This pathway is advantageous as it utilizes simple and accessible starting materials. The reaction proceeds to form an intermediate that, upon further reaction, yields the target amidine. The use of malononitrile as a starting material is also prevalent in the synthesis of various heterocyclic compounds. researchgate.netscirp.org
Activating agents are crucial in driving the conversion of the nitrile groups in malononitrile to the corresponding amidine. Acetyl chloride is a frequently employed activating agent in this context. google.comgoogle.com When acetyl chloride is added to a system containing malononitrile and methanol, it facilitates the formation of this compound dihydrochloride (B599025) directly. google.comgoogle.com This one-step method is noted for its simplicity and the high quality and yield of the product, provided that the reaction is carried out under controlled conditions with extremely low water content. google.comgoogle.com The reaction temperature is typically controlled at 10-15 °C during the dropwise addition of acetyl chloride. google.com
The general role of acetyl chloride as an acylating and activating agent is well-established in organic synthesis. taylorandfrancis.com It is highly reactive and effective in promoting reactions such as the formation of amides from amines. nerdfighteria.info
The one-step synthesis of this compound dihydrochloride from malononitrile, methanol, and acetyl chloride represents a significant process intensification. google.comgoogle.com This method circumvents the need for more complex, multi-step procedures and specialized equipment. google.comgoogle.com The mechanism involves the in-situ formation of a reactive species from the interaction of methanol and acetyl chloride, which then reacts with the nitrile groups of malononitrile. The dropwise addition of acetyl chloride over a prolonged period, followed by a period of continued reaction, ensures the complete conversion to the desired product. google.com This streamlined approach is not only efficient but also contributes to more stable product quality and higher yields. google.comgoogle.com
| Starting Materials | Activating Agent | Product | Key Features |
| Malononitrile, Methanol | Acetyl Chloride | This compound dihydrochloride | One-step synthesis, high yield, stable product quality. google.comgoogle.com |
Role of Activating Agents (e.g., acetyl chloride) in Amidine Formation
This compound as a Strategic Intermediate in Multi-Step Synthesis
Beyond its direct synthesis, this compound serves as a pivotal intermediate in the construction of more complex molecules, particularly substituted nitrogen heterocycles. Its bifunctional nature allows for subsequent reactions to build diverse molecular frameworks.
This compound is a key building block for the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.netnih.govnih.govopenmedicinalchemistryjournal.compageplace.de For instance, this compound dihydrochloride can be reacted with cyanamide (B42294) and an alkali liquor to produce intermediates that are then cyclized to form substituted pyrimidines, such as 2-chloro-4,6-dimethoxypyrimidine (B81016) and 2-amino-4,6-dimethoxypyrimidine. google.comgoogle.com These pyrimidine (B1678525) derivatives are themselves important precursors in various fields. The versatility of amidines in the synthesis of heterocycles like pyridines and pyrrolo[3,4-c]pyridines is well-documented. researchgate.net
| Intermediate | Reagents | Final Product |
| This compound dihydrochloride | Cyanamide, Sodium Bicarbonate, Hydrogen Chloride | 2-chloro-4,6-dimethoxypyrimidine google.com |
| This compound dihydrochloride | Cyanamide, Alkali Liquor | 2-amino-4,6-dimethoxypyrimidine google.com |
The isolation and purification of this compound and its subsequent products are critical for ensuring the purity of the final compounds. In the one-step synthesis of the dihydrochloride salt, the product is often obtained as a mixed solution after the removal of hydrogen chloride and the solvent under reduced pressure. google.com For subsequent reactions, this solution can sometimes be used directly without further purification, which is a key advantage of integrated synthesis systems. google.com When purification is necessary, standard laboratory techniques such as recrystallization are employed. nerdfighteria.info The choice of solvent for recrystallization is crucial and depends on the solubility characteristics of the compound and impurities. In some synthetic procedures involving intermediates, purification might involve chromatographic techniques to ensure high purity of the final product.
Precursor Role in the Synthesis of Substituted Nitrogen Heterocycles
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The efficient synthesis of this compound from readily available precursors such as malononitrile and dimethylamine (B145610) is contingent on the careful control of various reaction parameters. The direct nucleophilic addition of an amine to a nitrile is an atom-economical approach, but often requires activation of the nitrile group, which can be achieved through various means. biotage.comchemrxiv.org
Solvent Effects on this compound Synthesis
The choice of solvent plays a critical role in the synthesis of amidines, influencing reaction rates and product yields. In the synthesis of related amidine compounds, a clear trend towards the use of polar solvents has been established to improve reaction outcomes.
Research on the copper-catalyzed synthesis of N-benzylbenzamidine from benzonitrile (B105546) and benzylamine (B48309) demonstrated that polar solvents significantly enhance product yield. While less polar solvents like toluene (B28343) resulted in only trace amounts of the desired product, and reactions in dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) showed no marked improvement, a switch to more polar solvents proved beneficial. Specifically, the use of ethanol (B145695) led to a 75% yield, and the highly polar solvent 2,2,2-trifluoroethanol (B45653) (TFE) further increased the yield to 83%. biotage.com This suggests that solvents capable of stabilizing charged intermediates and promoting the nucleophilic attack of the amine on the nitrile are advantageous for amidine formation.
For the synthesis of this compound, it can be inferred that polar solvents would similarly facilitate the reaction between malononitrile and dimethylamine. The specific effects of various solvents on the yield of this compound would require empirical validation, as presented in the hypothetical data below.
Table 1: Hypothetical Solvent Effects on the Yield of this compound
| Solvent | Dielectric Constant (at 20°C) | Hypothetical Yield (%) |
| Toluene | 2.4 | < 10 |
| Tetrahydrofuran (THF) | 7.6 | 35 |
| Dimethylformamide (DMF) | 36.7 | 65 |
| Ethanol | 24.6 | 78 |
| 2,2,2-Trifluoroethanol (TFE) | 26.7 | 85 |
This table is illustrative and based on general principles of amidine synthesis; specific experimental data for this compound is not publicly available.
Temperature and Pressure Control in Amidine Formation
Temperature is a crucial parameter in chemical synthesis, directly impacting reaction kinetics. For the formation of amidines from unactivated nitriles, elevated temperatures are often necessary to overcome the activation energy barrier. biotage.com
In a study on copper-catalyzed amidine synthesis, the optimal reaction temperature was identified as 100 °C. Increasing the temperature beyond this point did not lead to a noticeable improvement in the product yield. biotage.com This indicates that for a given catalytic system, there exists an optimal temperature that balances reaction rate and potential side reactions or catalyst degradation.
Table 2: Hypothetical Effect of Temperature on this compound Yield
| Temperature (°C) | Hypothetical Yield (%) |
| 60 | 40 |
| 80 | 65 |
| 100 | 85 |
| 120 | 83 |
| 140 | 75 |
This table is illustrative and based on general principles of amidine synthesis; specific experimental data for this compound is not publicly available.
Catalytic Approaches and Reagent Equivalents for Process Improvement
The direct reaction of nitriles with amines is often sluggish and requires a catalyst to proceed at a reasonable rate. Lewis acids are commonly employed to activate the nitrile group, making it more susceptible to nucleophilic attack.
Various metal-based catalysts have been shown to be effective for amidine synthesis. Copper salts, such as copper(I) chloride (CuCl), have been successfully used to catalyze the addition of amines to nitriles. biotage.comchemrxiv.org Zinc(II) compounds have also been shown to promote the reaction between cyclic amines and nitriles. nih.gov The general mechanism involves the coordination of the metal ion to the nitrogen atom of the nitrile, which increases its electrophilicity.
In addition to Lewis acids, strong bases can be used to activate the amine component. The use of n-butyllithium to form a lithium amine salt, which is a highly potent nucleophile, can drive the reaction with nitriles. epa.gov
The stoichiometry of the reactants is another critical factor. The optimal ratio of malononitrile to dimethylamine, as well as the loading of the catalyst, must be determined experimentally to maximize yield and minimize the formation of byproducts.
Table 3: Hypothetical Catalytic Systems for this compound Synthesis
| Catalyst | Catalyst Loading (mol%) | Base (if any) | Hypothetical Yield (%) |
| None | - | - | < 5 |
| CuCl | 10 | Cs₂CO₃ | 85 |
| ZnCl₂ | 10 | - | 70 |
| n-Butyllithium | 100 (as base) | - | 90 |
| AlCl₃ | 15 | - | 65 |
This table is illustrative and based on general principles of amidine synthesis; specific experimental data for this compound is not publicly available.
Chemical Reactivity and Mechanistic Investigations of N,n Dimethyl Malonamidine
Nucleophilic and Electrophilic Reactivity Profiles of the Amidine Moiety
The amidine functional group, with its C(R)N₂ core, is a key determinant of the reactivity of N,N-Dimethyl Malonamidine. The presence of nitrogen atoms with lone pairs of electrons, as well as the imine-like double bond, allows for both nucleophilic and electrophilic interactions.
Reactivity at Amidine Nitrogen Centers
The nitrogen atoms of the amidine group in this compound possess lone pairs of electrons, rendering them nucleophilic. The nucleophilicity of these centers is influenced by the electronic effects of the dimethylamino substituents. The nitrogen atoms can participate in reactions with various electrophiles.
The imino nitrogen is generally considered more nucleophilic than the amino nitrogen in amidines. nih.gov This enhanced nucleophilicity can be attributed to the sp² hybridization and the availability of the lone pair. However, the reactivity is also subject to steric hindrance from the dimethyl groups. The lone pair on the nitrogen atom can be delocalized into the aromatic ring in related structures like N,N-dimethylaniline, increasing the electron density and reactivity towards electrophiles. vaia.com
Table 1: Predicted Reactivity of Amidine Nitrogen Centers
| Reactive Center | Type of Reactivity | Potential Electrophiles | Influencing Factors |
|---|---|---|---|
| Imino Nitrogen (-N=) | Nucleophilic | Alkyl halides, Acyl chlorides, Protons (H⁺) | sp² hybridization, Lone pair availability, Steric hindrance |
Research on the acidic nitrosation of acyclic amidines has shown that the reaction likely occurs through nitrosation on the imino nitrogen, followed by the addition of water to form a tetrahedral intermediate. nih.gov This highlights the nucleophilic character of the imino nitrogen. In the case of this compound, protonation would likely occur at the imino nitrogen due to the higher basicity of this site.
Reactivity of the Methylene (B1212753) Bridge (Active Methylene Character)
The methylene group (-CH₂-) in this compound is situated between two nitrogen-containing groups, which can be considered as electron-withdrawing functions. This positioning confers an "active methylene" character to the protons on this carbon. shivajicollege.ac.in The acidity of these protons is enhanced, making them susceptible to deprotonation by a suitable base to form a carbanion.
The resulting carbanion is stabilized by resonance, with the negative charge being delocalized onto the adjacent nitrogen and carbon atoms. This stabilized carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. The reactivity of such active methylene compounds is a cornerstone of synthetic organic chemistry. sci-hub.se
Table 2: Reactivity of the Methylene Bridge
| Feature | Description | Consequence |
|---|---|---|
| Acidity | The C-H bonds of the methylene group are acidic due to the inductive effect of the adjacent nitrogen atoms. shivajicollege.ac.in | Susceptible to deprotonation by bases. |
| Carbanion Formation | Forms a resonance-stabilized carbanion upon deprotonation. | The carbanion acts as a strong nucleophile. |
The reactivity of active methylene compounds generally follows the trend where the presence of stronger electron-withdrawing groups increases the acidity and reactivity. researchgate.net In this compound, the amidine functionality provides sufficient activation for the methylene protons.
Comprehensive Analysis of Reaction Mechanisms in Organic Transformations
The dual reactivity of this compound allows it to participate in a range of organic reactions, each proceeding through distinct mechanistic pathways.
Investigation of Addition-Elimination Pathways in Amidine Reactions
Addition-elimination reactions are a common pathway for nucleophilic substitution at unsaturated centers, including the carbon-nitrogen double bond of the amidine moiety. almaaqal.edu.iqsavemyexams.com In these reactions, a nucleophile adds to the electrophilic carbon of the C=N bond, forming a tetrahedral intermediate. This is followed by the elimination of a leaving group, in this case, one of the amino groups.
For instance, the reaction of an amidine with a nucleophile (Nu⁻) would proceed as follows:
Addition: The nucleophile attacks the electrophilic carbon of the amidine, breaking the π-bond and forming a tetrahedral intermediate.
Elimination: The lone pair on one of the nitrogen atoms reforms the π-bond, leading to the expulsion of the other amino group as a leaving group.
The synthesis of related malonamides often proceeds via an addition-elimination mechanism between an amine and a dimethyl malonate. A similar principle can be applied to the reactions of malonamidines.
Pericyclic Reactions Involving this compound (e.g., cycloadditions)
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. careerendeavour.com The diene-like structure within the this compound backbone could potentially participate in cycloaddition reactions, such as the Diels-Alder reaction. womengovtcollegevisakha.ac.inmsu.edu In a [4+2] cycloaddition, a conjugated diene reacts with a dienophile to form a six-membered ring. researchgate.net
While direct examples involving this compound are scarce, related amidine-containing systems have been shown to undergo cycloaddition reactions. researchgate.net For example, vinylcarbodiimides, which have a similar conjugated system, can undergo Diels-Alder reactions. researchgate.net The feasibility of such reactions with this compound would depend on the energy of its frontier molecular orbitals (HOMO and LUMO) and the nature of the reacting partner. careerendeavour.com 1,3-dipolar cycloadditions are another class of pericyclic reactions where a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. wikipedia.org The amidine moiety itself could potentially act as or be converted into a 1,3-dipole under certain conditions.
Proton Transfer and Acid-Base Equilibria Effects on Reactivity
Acid-base chemistry plays a crucial role in modulating the reactivity of this compound. msu.edu The basicity of the amidine nitrogen atoms and the acidity of the methylene protons mean that the molecule's reactive profile is highly dependent on the pH of the reaction medium. libretexts.org
Protonation of the amidine nitrogen increases its electrophilicity, making the amidine carbon more susceptible to nucleophilic attack. Conversely, deprotonation of the active methylene group generates a potent nucleophile, as discussed earlier. The position of the acid-base equilibrium can be predicted by comparing the pKa values of the species involved. pharmacy180.comchemrevise.org
Table 3: pH-Dependent Reactivity of this compound
| Condition | Predominant Species | Dominant Reactivity |
|---|---|---|
| Acidic (low pH) | Protonated Amidinium Ion | Electrophilic at the amidine carbon |
| Neutral (intermediate pH) | Neutral Molecule | Both nucleophilic (at nitrogen) and potentially electrophilic (at carbon) character |
The interplay of these acid-base equilibria is fundamental to controlling the reaction pathways of this compound and is a key consideration in its synthetic applications. nih.govescholarship.orgdergipark.org.tr The ability to selectively protonate or deprotonate different sites within the molecule allows for a high degree of control over its chemical behavior.
Tautomerism and Isomerization Studies of this compound
The study of tautomerism provides crucial insights into the chemical behavior, reactivity, and potential applications of a compound. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. wikipedia.org This section explores the theoretical underpinnings of tautomerism in this compound, focusing on its prototropic forms, the influence of solvents on their equilibrium, and the energetic dynamics of their interconversion.
Exploration of Prototropic Tautomeric Forms (e.g., imine-enamine, keto-enol analogies)
This compound, like other amidine-containing structures, is capable of existing in multiple prototropic tautomeric forms. Prototropic tautomerism involves the migration of a proton, leading to a shift in the position of double bonds. encyclopedia.pub In the case of this compound, the primary tautomerism is analogous to the well-known imine-enamine equilibrium.
The fundamental structure of this compound allows for the existence of several potential tautomers. The interconversion between these forms is a dynamic equilibrium. The principal tautomeric forms are depicted below:
Form A (Amidine-Amidine): This is the classical representation of the molecule, featuring two formal amidine functional groups.
Form B (Amidine-Enamine): This tautomer arises from a 1,3-proton shift from one of the nitrogen atoms to the central carbon atom. This creates an enamine moiety conjugated with the remaining amidine group. The stability of this form is influenced by the creation of a C=C double bond and the electronic properties of the substituents.
Form C (Ketenimine-like): A further proton shift could theoretically lead to a ketenimine-like structure, though this is generally less stable in similar systems.
The equilibrium between these forms is dictated by their relative thermodynamic stabilities. Factors such as intramolecular hydrogen bonding, conjugation, and the electronic effects of the N-methyl groups play a significant role. In substituted pyrazoles, for instance, the electron-donating or withdrawing character of substituents significantly influences which tautomer is favored. nih.gov For this compound, the electron-donating nature of the methyl groups would influence the electron density across the N-C-C-C-N backbone, thereby affecting the stability of each tautomer.
Table 1: Potential Prototropic Tautomers of this compound
| Tautomeric Form | Structural Description | Key Features |
| Form A | Amidine-Amidine | Contains two C=N double bonds. |
| Form B | Amidine-Enamine | Contains one C=N and one C=C double bond within a conjugated system. |
| Form C | Ketenimine-like | Contains a C=C=N cumulative double bond system. |
Note: The relative populations of these tautomers in a given state are determined by their free energies.
Solvent Effects on Tautomeric Equilibria
The equilibrium between tautomers is highly sensitive to the surrounding environment, particularly the solvent. numberanalytics.com Solvents can preferentially stabilize one tautomer over another through various interactions, such as hydrogen bonding and dipole-dipole interactions, thereby shifting the equilibrium. academie-sciences.fr
The polarity of the solvent is a critical factor. Polar solvents generally stabilize the more polar tautomer. academie-sciences.fr In the context of the imine-enamine equilibrium of this compound, the amidine-enamine form (Form B) is expected to have a different dipole moment compared to the symmetric amidine-amidine form (Form A).
Non-polar Solvents (e.g., Cyclohexane, Benzene): In non-polar environments, intramolecular hydrogen bonding, if possible, can be a dominant stabilizing factor. The tautomer with the most stable intramolecularly hydrogen-bonded structure would be favored. For acyclic keto-enol systems, the enol form, stabilized by an internal hydrogen bond, is often favored in non-polar solvents. researchgate.net
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can significantly influence the equilibrium through their dielectric constant and ability to form dipole-dipole interactions. Studies on related systems have shown that polar solvents tend to stabilize the enamine form in imine-enamine equilibria. academie-sciences.fr For instance, in a study of isoxazoline (B3343090) derivatives, the thermodynamically favored enamine form was predominantly obtained in methanol (B129727), a polar protic solvent. nih.gov
Polar Protic Solvents (e.g., Ethanol (B145695), Water): These solvents can act as both hydrogen bond donors and acceptors. They can disrupt intramolecular hydrogen bonds and form new intermolecular hydrogen bonds with the solute molecules. This often leads to the stabilization of the tautomer with greater potential for external hydrogen bonding.
Table 2: Predicted Solvent Influence on this compound Tautomeric Equilibrium
| Solvent | Solvent Type | Expected Effect on Equilibrium (Form A ⇌ Form B) | Rationale |
| Cyclohexane | Non-polar | Equilibrium may favor the less polar tautomer or one stabilized by intramolecular H-bonding. | Minimal interaction with the solvent; intramolecular forces dominate. researchgate.net |
| Chloroform | Weakly Polar | Intermediate effect; sensitive to specific H-bonding capabilities. | Can act as a weak hydrogen bond donor. |
| Acetonitrile | Polar Aprotic | Likely shifts equilibrium towards the more polar tautomer (often the enamine form). | Stabilization through dipole-dipole interactions. academie-sciences.frnih.gov |
| DMSO | Polar Aprotic | Strongly favors the more polar tautomer. | High dielectric constant and strong dipole moment stabilize polar species. researchgate.net |
| Ethanol | Polar Protic | Shifts equilibrium based on intermolecular H-bonding capacity of each tautomer. | Can disrupt intramolecular H-bonds and solvate both tautomers. nih.gov |
Interconversion Dynamics and Energy Barriers of Tautomers
The interconversion between tautomers is a dynamic process characterized by a specific rate and an energy barrier. This transformation is not instantaneous and requires surmounting an activation energy, which corresponds to the transition state between the two forms. nih.gov The rate of interconversion can be influenced by temperature, catalysts (acids or bases), and the solvent. nih.govchemeurope.com
The mechanism for prototropic tautomerism typically involves a series of steps:
Acid-catalyzed: Protonation to form a delocalized cation, followed by deprotonation at a different site. chemeurope.com
Base-catalyzed: Deprotonation to form a delocalized anion, followed by protonation at a different position. chemeurope.com
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating these dynamics. DFT calculations can be used to model the potential energy surface of the tautomerization reaction, identify the structures of the transition states, and calculate the associated energy barriers. csic.esorientjchem.org For example, a computational study on the keto-enol tautomerism of 3-phenyl-2,4-pentanedione (B1582117) determined the barrier heights for the reaction in various solvents, showing that the energy barrier is solvent-dependent. orientjchem.org
N,n Dimethyl Malonamidine As a Versatile Synthetic Building Block
Application in the Synthesis of Diverse Heterocyclic Compounds
The inherent reactivity of the diamidine structure makes N,N-Dimethyl Malonamidine an excellent synthon for constructing various nitrogen-containing heterocyclic rings. The presence of nucleophilic nitrogen atoms, along with an activated methylene (B1212753) group, facilitates cyclization reactions with a range of electrophilic partners.
The pyrimidine (B1678525) scaffold is a core component of numerous biologically significant molecules, including nucleic acids and many pharmaceuticals. Amidines are classical precursors for pyrimidine synthesis, typically reacting with 1,3-dielectrophilic compounds like β-dicarbonyls or α,β-unsaturated carbonyls to form the six-membered ring. This compound serves as an effective C-N-C building block for this purpose.
A notable application is in the industrial synthesis of substituted pyrimidines. For instance, the intermediate 1,3-dimethyl malonamidine dihydrochloride (B599025), a salt of this compound, is a key precursor in an integrated synthesis method for 2-amino-4,6-dimethoxypyrimidine. jchr.org In this process, the malonamidine dihydrochloride is reacted with cyanamide (B42294) in the presence of a base. jchr.org The subsequent cyclization and rearrangement lead to the formation of the target pyrimidine derivative, which is a valuable intermediate in agrochemicals and pharmaceuticals. jchr.org This method is highlighted for its efficiency and the stable quality of the product. jchr.org
General reaction schemes for pyrimidine synthesis often involve the condensation of an amidine with a ketone, ester, or other carbonyl-containing compound. yu.edu.jo The reaction with β-dicarbonyl compounds, for example, proceeds via initial condensation at one carbonyl group, followed by intramolecular cyclization and dehydration to yield the aromatic pyrimidine ring.
Table 1: Examples of Pyrimidine Synthesis Involving Amidines
| Amidine Source | Reactant | Product | Reference |
|---|---|---|---|
| 1,3-Dimethyl Malonamidine Dihydrochloride | Cyanamide / Methanol (B129727) | 2-Amino-4,6-dimethoxypyrimidine | jchr.org |
| General Amidines | Ketones, Aldehydes, or Esters | Various Substituted Pyrimidines | yu.edu.jo |
The utility of this compound extends to the synthesis of more complex fused heterocyclic systems, where a pyrimidine ring is annulated (fused) to another ring. jchr.orgderpharmachemica.com Such structures are of great interest in medicinal chemistry as they often exhibit enhanced biological activity. jchr.orgnih.gov The synthesis of these systems can be approached through a multi-step process where this compound is first used to construct a functionalized pyrimidine ring. The substituents on this newly formed ring are then utilized in a subsequent intramolecular cyclization to build the adjacent fused ring.
For example, a pyrimidine derivative bearing an amino group and a cyano group in adjacent positions (which could conceptually be synthesized using a malonamidine precursor) can serve as a key intermediate. Such intermediates, like 4-amino-2-(methylthio)pyrimidine-5-carbonitrile, can be refluxed in acetic anhydride (B1165640) to construct a fused pyrimido[4,5-d]pyrimidin-4(3H)-one system. derpharmachemica.com This demonstrates a common strategy where the initial pyrimidine synthesis provides a platform for further annulation reactions. yu.edu.joderpharmachemica.com While direct one-pot annulation reactions using this compound are less commonly documented, its role as a precursor to versatile pyrimidine intermediates is a critical step in the assembly of these complex fused scaffolds. yu.edu.joescholarship.org
Beyond pyrimidines, the reactivity of malonamidines allows for the synthesis of other important nitrogen-containing heterocycles. An efficient, one-step approach has been developed for the synthesis of 4-aminopyrrolo[3,4-c]pyridines based on the reaction of malonamidines with methyl acetylpyruvate. This reaction proceeds through a proposed cascade heterocyclization mechanism, showcasing the ability of the malonamidine to participate in more complex transformations leading to polycyclic systems. The more reactive carbonyl group of the pyruvate (B1213749) reacts with the active methylene carbon of the amidine, while the less reactive one reacts with a nitrogen atom, leading to the formation of the fused pyrrolopyridine structure.
Construction of Fused Heterocyclic Systems through Annulation Reactions
Role in Amidination Reactions for Functional Group Interconversion
Functional group interconversion is a cornerstone of organic synthesis, allowing for the strategic modification of molecules. ub.eduucd.ie An amidine functional group can be transferred to a substrate in a process known as amidination. This reaction is particularly useful for converting carboxylic acids, esters, or nitriles into amidines, which are important functional groups in medicinal chemistry and are structural components of many enzyme inhibitors.
This compound, by its very nature, can act as a reagent in such transformations. The unsubstituted amidine portion of the molecule can be transferred to an electrophilic center, such as an activated carboxylic acid derivative. Although specific literature detailing this compound as a standard laboratory amidinating agent is sparse, the fundamental reactivity of amidines supports this application. The process typically involves the activation of a substrate followed by nucleophilic attack by the amidine. This type of transformation is a key strategy for altering the electronic and steric properties of a molecule and for introducing a basic, hydrogen-bond-donating group. vanderbilt.edupressbooks.pub
Precursor to Complex Functionalized Organic Molecules and Scaffolds
The heterocyclic systems synthesized from this compound are themselves valuable scaffolds for the development of more complex molecules. sioc-journal.cn Pyrimidines and fused pyrimidines serve as foundational structures that can be further functionalized through various organic reactions, leading to libraries of compounds for biological screening. nih.gov The ability to generate these core structures efficiently makes this compound a key starting material in discovery chemistry programs.
The central -CH₂- group in this compound is an "active methylene" group. wikipedia.org This is because it is positioned between two electron-withdrawing amidine groups, which increases the acidity of the methylene protons. This structural feature is analogous to well-known active methylene compounds like malonic acid and malononitrile (B47326). wikipedia.org
Active methylene compounds are widely used in organic synthesis to form new carbon-carbon bonds, often acting as a source for a methylene or substituted methylene bridge. wikipedia.orgorganic-chemistry.org In reactions such as the Knoevenagel condensation, the active methylene compound is deprotonated to form a carbanion, which then attacks a carbonyl compound. After dehydration, the original methylene group becomes a part of a new, larger structure, bridging two parts of the molecule. wikipedia.org this compound can participate in similar reactions, providing a C₃ synthon where the central carbon can be used to construct substituted methylene bridges within complex organic molecules. This capability makes it a precursor for creating compounds with specific spatial arrangements and functionalities, a critical aspect in the design of bioactive molecules and functional materials. mushroomlab.cn
Table 2: Comparison of Active Methylene Compounds
| Compound | Formula | Key Feature |
|---|---|---|
| This compound | C₅H₁₂N₄ | Methylene bridge between two amidine groups |
| Malonic Acid | CH₂(COOH)₂ | Methylene bridge between two carboxyl groups |
| Malononitrile | CH₂(CN)₂ | Methylene bridge between two nitrile groups |
Derivatization at Amidine Nitrogen Atoms
The this compound molecule possesses two distinct nitrogen environments within its amidine functional group: a primary amine (-NH₂) and a tertiary amine (-N(CH₃)₂). The nitrogen atoms of the primary amine are nucleophilic and can be readily derivatized through reactions with a variety of electrophilic reagents. This reactivity allows for the synthesis of a diverse array of N-substituted malonamidine derivatives, expanding its utility as a synthetic building block. The primary reactions involve the substitution of one or both hydrogen atoms on the primary amine moiety.
Common derivatization strategies include alkylation, acylation, and sulfonylation, which modify the structure and properties of the parent molecule. These transformations are fundamental in synthetic organic chemistry for creating more complex structures and for introducing specific functionalities.
Alkylation
N-alkylation of the primary amine in this compound can be achieved using various alkylating agents, such as alkyl halides or through reductive amination. The reaction typically proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbon of the alkylating agent. The use of a base is often required to neutralize the acid generated during the reaction and to deprotonate the amidine, thereby increasing its nucleophilicity. The extent of alkylation (mono- vs. di-alkylation) can be controlled by the stoichiometry of the reactants and the reaction conditions. For instance, symmetrically substituted N,N'-acetamidines have been effectively alkylated under Mitsunobu conditions. researchgate.net
Acylation
The primary amino group of this compound is readily acylated by reacting it with acylating agents like acyl chlorides or acid anhydrides. This reaction, often carried out in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine, leads to the formation of N-acyl amidines. N-acyl amidines are valuable intermediates in organic synthesis, serving as precursors for various heterocyclic compounds and as substrates in other transformations. nih.gov The amide bond formed is generally stable, providing a robust method for introducing carbonyl functionalities. researchgate.net
Sulfonylation
Sulfonylation of the primary amine involves its reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base. This yields N-sulfonyl amidines, a class of compounds with significant applications in medicinal chemistry and organic synthesis. researchgate.net The resulting sulfonamide linkage is a key structural motif in many biologically active molecules. Metal-free methods have been developed for the synthesis of N-sulfonyl amidines from thioamides and electron-deficient N-sulfonylamides, highlighting the accessibility of this class of compounds. researchgate.net
The derivatization reactions at the amidine nitrogen atoms are summarized in the table below, showing representative examples of electrophiles and the resulting products for the amidine functional group.
| Derivatization Type | Electrophile | General Conditions | Product Class |
| Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, THF) | N-Alkyl Amidine |
| Acylation | Acyl Chloride (R-COCl) | Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF) | N-Acyl Amidine |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂) | N-Sulfonyl Amidine |
| Reductive Amination | Aldehyde/Ketone (R₂C=O) | Reducing Agent (e.g., NaBH₃CN, H₂/Pd), Solvent (e.g., MeOH) | N-Alkyl Amidine |
Spectroscopic and Structural Elucidation of N,n Dimethyl Malonamidine and Its Derivatives
Application of Advanced Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable tools for elucidating the molecular structure of N,N-Dimethyl Malonamidine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) provide complementary information to build a comprehensive picture of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon and proton framework of a molecule. In the case of this compound, ¹H and ¹³C NMR spectra would reveal distinct signals corresponding to the different chemical environments of the hydrogen and carbon atoms.
For instance, in the ¹H NMR spectrum, one would expect to observe signals for the methyl protons (N-CH₃) and the methylene (B1212753) protons (-CH₂-). The integration of these signals would correspond to the number of protons in each environment. The chemical shifts of these protons are influenced by the electron-withdrawing or donating effects of the neighboring nitrogen atoms. docbrown.info
The ¹³C NMR spectrum would similarly show distinct peaks for the methyl carbons and the methylene carbon. The amidine carbons would also have a characteristic chemical shift. sci-hub.ru The connectivity between protons and carbons can be definitively established using two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). sci-hub.ru For example, an HSQC experiment would show a correlation between the methyl protons and their directly attached methyl carbons. An HMBC experiment would reveal longer-range couplings, such as between the methylene protons and the amidine carbons, helping to piece together the complete molecular skeleton.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~2.8 - 3.2 | ~35 - 40 |
| -CH₂- | ~3.0 - 3.5 | ~40 - 45 |
| Amidine C | - | ~150 - 160 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching (if a primary or secondary amine is present in a derivative), C-H stretching of the methyl and methylene groups, and C=N stretching of the amidine group. nih.govsphinxsai.com The C-N stretching vibrations would also be present. core.ac.uk The fingerprint region of the IR spectrum, typically below 1500 cm⁻¹, contains a complex pattern of bands that are unique to the molecule and can be used for identification. nih.gov
Raman spectroscopy, which relies on the scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations. mt.comresearchgate.net Therefore, it can provide valuable information that complements the IR data. For example, the C-C backbone vibrations may be more prominent in the Raman spectrum. researchgate.net The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. researchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound (Note: These are general ranges and the exact frequencies will depend on the specific molecular environment.)
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| N-H Stretch | 3300 - 3500 | Weak |
| C-H Stretch (aliphatic) | 2850 - 3000 | 2850 - 3000 |
| C=N Stretch | 1640 - 1690 | 1640 - 1690 |
| C-N Stretch | 1000 - 1350 | Variable |
| C-C Stretch | Variable | Stronger than IR |
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Determination
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. whitman.edu In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the mass-to-charge ratio (m/z) of the intact molecule. whitman.edusavemyexams.com Given that this compound contains an even number of nitrogen atoms, its molecular weight and thus its molecular ion peak are expected to be at an even m/z value, according to the nitrogen rule. whitman.edulibretexts.org
Electron ionization (EI) is a common method used in mass spectrometry that can cause the molecular ion to fragment in a predictable manner. The resulting fragmentation pattern is a unique fingerprint of the molecule and can be used to deduce its structure. libretexts.org For this compound, common fragmentation pathways would likely involve the loss of a methyl group ([M-15]⁺) or cleavage adjacent to the nitrogen atoms (alpha-cleavage). docbrown.infomsu.edu The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule. docbrown.info
Table 3: Predicted Mass Spectrometry Fragments for this compound (Molecular Weight of C₅H₁₂N₄ is 128.18 g/mol ) scbt.com
| Fragment | Proposed Structure | Predicted m/z |
| [M]⁺ | [C₅H₁₂N₄]⁺ | 128 |
| [M-CH₃]⁺ | [C₄H₉N₄]⁺ | 113 |
| [M-NH₂]⁺ | [C₅H₁₀N₃]⁺ | 112 |
| [C₂H₆N]⁺ | [CH₃-N-CH₃]⁺ | 44 |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
A single-crystal X-ray diffraction study of this compound would yield a wealth of structural data. The bond lengths between carbon, nitrogen, and hydrogen atoms can be measured with high precision. For example, the C=N double bond of the amidine group would be significantly shorter than the C-N single bonds. The bond angles around the sp²-hybridized amidine carbon would be approximately 120°, while the angles around the sp³-hybridized carbons would be close to 109.5°. Dihedral angles would describe the conformation of the molecule, for instance, the twist around the C-C single bonds. This detailed geometric information is crucial for understanding the molecule's shape and steric properties. researchgate.net
Table 4: Representative Bond Lengths and Angles from X-ray Crystallography (Note: These are typical values and will be precisely determined for a specific crystal structure.)
| Bond/Angle | Typical Value |
| C-H Bond Length | ~1.09 Å |
| C-C Bond Length | ~1.54 Å |
| C-N Bond Length | ~1.47 Å |
| C=N Bond Length | ~1.28 Å |
| C-N-C Bond Angle | ~110-120° |
| N-C-C Bond Angle | ~110-120° |
| C-C-C Bond Angle | ~110° |
Theoretical and Computational Chemistry Studies on N,n Dimethyl Malonamidine
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic distribution and energy of the system.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for determining the ground state properties of molecules like N,N-Dimethyl Malonamidine. asianpubs.orgmdpi.com In a typical DFT study, the first step is to perform a geometry optimization. This process finds the lowest energy arrangement of atoms, corresponding to the most stable structure of the molecule.
Functionals such as B3LYP or M06 are often paired with basis sets like 6-311++G(d,p) to provide a reliable description of the molecule's geometry, vibrational frequencies, and thermodynamic properties. asianpubs.orgnih.gov Frequency calculations are crucial to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to compute thermodynamic quantities like enthalpy and Gibbs free energy. researchgate.net
Table 1: Representative Ground State Properties of this compound Calculated using DFT (Note: The following data is illustrative of typical DFT calculation outputs.)
| Property | Calculated Value | Unit |
| Total Energy | -418.543 | Hartrees |
| Dipole Moment | 3.45 | Debye |
| Rotational Constants | 3.12, 1.54, 1.11 | GHz |
| Zero-point Energy | 110.5 | kcal/mol |
Once the ground state geometry is obtained, further analysis can reveal details about the molecule's electronic nature and reactivity. Molecular Orbital (MO) theory is central to this analysis. unesp.br The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the region from which an electron is most likely to be donated, indicating sites for electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, indicating sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. researchgate.net
The distribution of electron density within the molecule is quantified through charge analysis methods. Natural Bond Orbital (NBO) analysis is a common technique that provides a picture of the localized bonds and lone pairs, offering insights into hybridization and delocalization effects. wisc.edu It can also quantify charge transfer interactions between filled and empty orbitals, which are crucial for understanding bonding and stability. echemcom.com The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which is invaluable for predicting sites of intermolecular interactions. researchgate.net
Density Functional Theory (DFT) for Ground State Properties
Computational Modeling of Tautomeric Equilibria and Stability
This compound, as an amidine, can exist in several tautomeric forms due to the migration of a proton. mdpi.comumich.edu Tautomerism is a critical phenomenon as different tautomers can have distinct chemical and physical properties. biorxiv.org Computational modeling is an essential tool for studying these equilibria, which can be difficult to probe experimentally. nih.govmdpi.com
Computational methods can accurately predict the relative stabilities of different tautomers. By calculating the Gibbs free energy (ΔG) of each possible isomer, one can determine their equilibrium populations. nih.gov The tautomer with the lowest Gibbs free energy will be the most abundant form under the specified conditions (e.g., in the gas phase or in a solvent). mdpi.com
Calculations are often performed in both the gas phase and in various solvents to understand how the environment affects the tautomeric equilibrium. rsc.orgrsc.org Solvation models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent. researchgate.netmdpi.com Polar protic solvents, for instance, can stabilize charged or highly polar tautomers through hydrogen bonding, shifting the equilibrium compared to the gas phase or nonpolar solvents. sctce.ac.in
Table 2: Illustrative Relative Energies of this compound Tautomers (Note: This table presents hypothetical data to illustrate the output of computational analysis of tautomeric forms.)
| Tautomeric Form | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Population (%) (Gas Phase, 298 K) |
| Tautomer A | 0.00 | 0.00 | 95.5 |
| Tautomer B | 2.50 | 2.20 | 4.4 |
| Tautomer C | 5.10 | 4.85 | 0.1 |
While relative energies define the equilibrium, the kinetics of interconversion are governed by the activation energy barrier. Computational chemists locate the transition state (TS) structure connecting two tautomers on the potential energy surface. A transition state is a first-order saddle point, having exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the proton transfer). echemcom.com
Calculating the energy of the transition state relative to the reactant tautomer gives the activation energy barrier. A high barrier indicates a slow interconversion, meaning the tautomers might be isolated or exist as a non-equilibrating mixture on experimental timescales. wuxiapptec.com The presence of catalysts, such as water or other solvent molecules, can significantly lower this barrier by providing a shuttle mechanism for the proton transfer. wuxiapptec.comresearchgate.net
Relative Energy Calculations of Isomeric Forms
Mechanistic Pathways Elucidated by Computational Methods
Beyond static properties and equilibria, computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. nih.govumn.edu By mapping the entire potential energy surface for a proposed reaction, researchers can identify the most likely pathway, including all intermediates and transition states. mdpi.com
Energy Profiles for Proposed Reaction Mechanisms
The energy profile of a chemical reaction maps the potential energy of the system as it progresses from reactants to products. It provides quantitative data on the stability of intermediates and the energy barriers (activation energies) required to overcome transition states. smu.edu For a multi-step reaction, such as the cyclocondensation of this compound with a 1,3-dicarbonyl compound to form a pyrimidine (B1678525) ring, the profile would show a series of peaks (transition states) and valleys (intermediates).
A proposed energy profile for the reaction of this compound would begin with the reactants, proceed through an initial addition intermediate, and then cyclize via a second transition state. The final step would involve dehydration to form the aromatic pyrimidine ring. Density Functional Theory (DFT) is a common method used to calculate the energies of these stationary points. sumitomo-chem.co.jprsc.org
The following table provides a hypothetical but representative energy profile for a generic cyclocondensation reaction involving a malonamidine derivative, with relative energy values informed by analogous computational studies on heterocyclic synthesis. researchgate.netscirp.org
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Dicarbonyl Compound | 0.0 |
| TS1 | Transition state for initial nucleophilic attack | +15.5 |
| Intermediate 1 | Acyclic tetrahedral addition product | +4.2 |
| TS2 | Transition state for intramolecular cyclization | +18.9 |
| Intermediate 2 | Cyclized dihydroxy intermediate | -5.0 |
| TS3 | Transition state for dehydration | +22.0 |
| Products | Substituted Pyrimidine + Water | -15.7 |
This table is illustrative. The energy values are representative examples based on analogous reaction classes to depict a typical energy profile. TS stands for Transition State.
Identification of Key Intermediates and Transition States
The analysis of a reaction mechanism involves identifying all stationary points on the potential energy surface, which includes stable intermediates and high-energy transition states. smu.edu Computational methods like DFT allow for the geometry optimization of these species to understand their structural features. rsc.org
Key Intermediates: In the proposed cyclocondensation reaction, the first key intermediate (Intermediate 1) is formed after the initial nucleophilic attack of one of the amidine nitrogens onto a carbonyl carbon of the reaction partner. This species is typically a neutral or zwitterionic tetrahedral intermediate. The second key intermediate (Intermediate 2) is the cyclized product formed after the second intramolecular nucleophilic attack. This cyclic intermediate is often a dihydroxylated species that must subsequently eliminate water to yield the final aromatic product.
Transition States: A transition state (TS) represents the highest energy point along a specific reaction coordinate and is characterized by having exactly one imaginary vibrational frequency in a frequency calculation. researchgate.net
TS1: The first transition state corresponds to the initial C-N bond formation between the malonamidine and the dicarbonyl compound. The geometry would show a partial bond between the nucleophilic nitrogen and the electrophilic carbonyl carbon.
TS2: The second transition state is associated with the ring-closing step. Here, the other nucleophilic center of the amidine moiety attacks the remaining carbonyl group. The structure reflects the formation of the second C-N bond that completes the heterocyclic ring.
The table below summarizes the key species along the proposed reaction pathway.
| Species Type | Identifier | Key Structural Features |
|---|---|---|
| Reactant | R | This compound; planar amidine group. |
| Transition State | TS1 | Partial C-N bond formation; elongating C=O bond. |
| Intermediate | I1 | Acyclic; fully formed C-N single bond; tetrahedral carbon center. |
| Transition State | TS2 | Intramolecular C-N bond formation in progress to form a six-membered ring. |
| Intermediate | I2 | Cyclic, non-aromatic dihydroxy-dihydropyrimidine structure. |
| Transition State | TS3 | Partial C-O bond breaking (of hydroxyl group) and C=C bond formation in the ring. |
| Product | P | Planar, aromatic pyrimidine ring. |
Emerging Research Frontiers and Future Prospects for N,n Dimethyl Malonamidine
Development of Novel and Sustainable Synthetic Strategies for N,N-Dimethyl Malonamidine
The synthesis of amidines is a mature field, but the drive towards more environmentally benign and efficient processes opens new frontiers for producing compounds like this compound.
Green Chemistry Approaches to Amidine Synthesis
Green chemistry principles focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net For amidine synthesis, this involves moving away from harsh reagents and solvents. A patented method for a structural isomer, 1,3-dimethyl malonamidine, highlights a key green improvement by using acetyl chloride in methanol (B129727) instead of corrosive hydrogen chloride gas or environmentally detrimental reagents like phosphorus oxychloride, which are common in related heterocyclic syntheses. cabidigitallibrary.orgsmolecule.com This approach, starting from malononitrile (B47326), simplifies the process, reduces equipment needs, and improves product stability and yield. cabidigitallibrary.org
Further green strategies applicable to this compound synthesis could include:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates for amidine synthesis, reducing energy consumption and often improving yields under solvent-free conditions. scielo.br
Sustainable Solvents: Replacing traditional, volatile organic solvents with greener alternatives like 2-MeTHF or CPME (cyclopentyl methyl ether) has been demonstrated for the synthesis of other amidines and is a viable strategy. rsc.org
Catalytic Routes: Copper-catalyzed protocols using molecular oxygen as a green oxidant have been developed for synthesizing N-substituted amidines from nitriles and amines, offering a sustainable alternative to stoichiometric reagents. mdpi.com
Flow Chemistry and Continuous Processing for Scalable Production
Flow chemistry, where reactions are run in a continuously flowing stream, offers significant advantages over traditional batch processing, particularly for scalable and safe production. amt.ukltf-gmbh.com While no specific flow synthesis of this compound has been published, the technology is well-suited for its production. The benefits of applying flow chemistry to amidine synthesis are summarized below.
| Feature | Advantage in Amidine Synthesis | Reference |
| Enhanced Safety | Small reaction volumes minimize risks associated with potentially exothermic or hazardous reactions. | ltf-gmbh.com |
| Precise Control | Superior control over temperature, pressure, and residence time leads to higher purity and selectivity. | amt.uk |
| Rapid Scaling | Production can be scaled up by running the system for longer or by "numbering-up" (running parallel reactors) without redevelopment. | acs.org |
| Process Intensification | Reactions are often much faster, significantly improving productivity and reducing the physical footprint of the manufacturing plant. | acs.orgcuriaglobal.com |
| Integration | Allows for telescoping multiple reaction steps and integrating in-line purification, streamlining the entire process. | iqs.edu |
The synthesis of a key precursor, 1,3-dimethyl malonamidine dihydrochloride (B599025), involves controlled temperature and reagent addition, making it an ideal candidate for translation to a continuous flow process for enhanced control and reproducibility on an industrial scale. smolecule.com
Exploration of New Reactivity Modes and Catalytic Applications
The twin nitrogen centers of the amidine group confer unique reactivity, positioning this compound as a candidate for applications in catalysis.
Role as an Organocatalyst in Specific Transformations
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, offering a greener and often more stable alternative to metal-based catalysts. mt.com Amidines are well-known for their utility as strong, non-nucleophilic organic bases, a role for which this compound is structurally suited. Its potential can be inferred from the applications of other amine-based catalysts.
Although specific studies using this compound as a catalyst are absent from the literature, it could foreseeably catalyze a range of reactions, including:
Michael Additions
Henry (nitroaldol) Reactions
Knoevenagel and Aldol Condensations
Epoxidations
Polymerization Reactions
Like other N-heterocyclic catalysts, its activity could be tuned for specific transformations, such as the synthesis of enantioenriched products in asymmetric catalysis. nih.govbeilstein-journals.orgunito.it
Metal-Catalyzed Reactions Involving this compound
The amidine moiety is an effective ligand for a wide variety of transition metals. The nitrogen atoms can coordinate to a metal center, influencing its electronic properties and reactivity. This opens the possibility of using this compound as a ligand in homogeneous catalysis. gazimedj.comlibretexts.org
Malonamidines have been incorporated into various heterocyclic metal complexes, including those with iridium and rhodium. researchgate.net Such complexes have potential applications in areas like photoreduction and other catalytic cycles. The specific structure of this compound could be used to create novel metal complexes with tailored steric and electronic properties for specific catalytic applications, such as C-H activation or cross-coupling reactions. mdpi.com
Untapped Applications in Functional Materials and Advanced Chemical Synthesis
The most significant documented potential for malonamidines lies in their use as specialized building blocks for more complex, high-value molecules and materials.
A key application, demonstrated for its isomer 1,3-dimethyl malonamidine, is its role as a crucial intermediate in the synthesis of pyrimidine (B1678525) derivatives. cabidigitallibrary.org Specifically, it is a precursor to 2-amino-4,6-dimethoxypyrimidine, an important intermediate for pharmaceuticals and agrochemicals. google.com The synthesis proceeds from malononitrile to the malonamidine intermediate, which then undergoes cyclization. smolecule.com This pathway is noted for being more environmentally friendly and suitable for industrial production compared to older methods. cabidigitallibrary.org
Table of Synthesis Steps for 2-amino-4,6-dimethoxypyrimidine
| Step | Reactants | Key Intermediate | Product | Reference |
|---|---|---|---|---|
| 1 | Malononitrile, Methanol, Acetyl Chloride | - | 1,3-Dimethyl Malonamidine Dihydrochloride | smolecule.com |
| 2 | 1,3-Dimethyl Malonamidine Dihydrochloride, Cyanamide (B42294) | 3-Amino-3-methoxy-N-cyano-2-propionamidine | - | smolecule.com |
Beyond this, the structure of this compound suggests potential in functional materials. Its bidentate nitrogen framework makes it a candidate for creating metal-organic frameworks (MOFs) or other coordination polymers. researchgate.net Such materials have applications in gas storage, separation, and sensing. mdpi.comeuropean-mrs.com The development of sensors for environmental monitoring or medical diagnostics is another area where novel functional materials derived from this compound could be explored. mdpi.com
Integration into Polymer Architectures or Frameworks
Direct research on the integration of this compound as a monomer or linker in polymer architectures is not extensively documented. Nevertheless, the bifunctional nature of the molecule presents a strong theoretical basis for its use in constructing novel polymers and porous frameworks like Covalent Organic Frameworks (COFs).
The amidine functional group is a known participant in forming stable linkages within polymeric structures. For instance, amidine groups can be introduced into polymer frameworks postsynthetically to create specific functionalities. nih.gov The condensation reaction between amidines and aldehydes is another route to create robust covalent bonds suitable for framework materials. researchgate.net This suggests that this compound could serve as a valuable linker. In such a scenario, the two amidine groups could react with complementary polyfunctional monomers (e.g., trialdehydes) to build extended, porous networks.
The key attributes that position this compound as a promising candidate for polymer frameworks are summarized below:
| Feature | Potential Role in Polymer Architectures | Related Research Context |
| Bifunctional Amidine Groups | Can act as a linear or angular linker connecting inorganic or organic nodes in frameworks like COFs or MOFs. | Amidine and other nitrogen-based linkages (imine, azine, amide) are widely used in the synthesis of COFs for applications in gas storage and catalysis. nih.govntu.edu.sg |
| Nitrogen-Rich Structure | The resulting polymer would be rich in nitrogen, potentially enhancing properties like gas adsorption (especially for CO2) and providing sites for post-synthetic modification. | Nitrogen-rich covalent triazine frameworks (CTFs) show high thermal stability and are effective for gas adsorption due to nitrogen atoms serving as molecular anchoring sites. researchgate.net |
| Potential for Chirality | The methylene (B1212753) protons of the malonamidine backbone are acidic and could be functionalized, introducing chirality or other functionalities into the polymer structure. | Functionalization of linkers is a key strategy for tailoring the properties of porous polymers. researchgate.net |
Future research could explore the condensation of this compound with various aldehydes or other reactive species to synthesize novel COFs or other porous organic polymers. The properties of these materials, such as surface area, porosity, and thermal stability, would be of significant interest.
Design of Advanced Ligands or Reagents Derived from this compound
The design of advanced ligands for catalysis and materials science is a cornerstone of modern chemistry. mdpi.com While specific studies on this compound as a ligand are scarce, its molecular structure strongly suggests its potential as a chelating agent. The two amidine groups, each with donor nitrogen atoms, position it as a potential N,N-bidentate ligand. slu.seresearchgate.net
The broader class of malonamides, which are structurally related, are well-established as effective bidentate ligands that coordinate to metal ions through their two carbonyl oxygen atoms. researchgate.net These malonamide (B141969) ligands have been successfully used for the extraction and separation of lanthanide and actinide ions. researchgate.netrsc.org By analogy, this compound would be expected to coordinate to metal centers through its nitrogen atoms, forming a stable six-membered chelate ring.
The potential coordination modes and resulting applications are outlined in the table below:
| Potential Coordination Mode | Metal Center Examples | Prospective Applications |
| Bidentate (N,N-chelation) | Transition metals (e.g., Cu, Ni, Pd, Co), Lanthanides | Homogeneous catalysis, magnetic materials, photoluminescent sensors. researchgate.netnih.govlibretexts.org |
| Bridging Ligand | Formation of polynuclear clusters or coordination polymers. | Development of Metal-Organic Frameworks (MOFs) with specific catalytic or sorption properties. acs.org |
| Monodentate (less common) | Could occur if sterically hindered or in the presence of stronger chelating agents. | Basic building block in more complex coordination structures. uci.edu |
Research into the coordination chemistry of this compound would involve synthesizing its metal complexes and characterizing their structural, electronic, and magnetic properties. Such studies could reveal unique reactivity or selectivity, potentially leading to new catalysts for organic transformations or functional materials with novel properties. The electronic properties of the ligand could be tuned by substitution on the nitrogen atoms, offering a pathway to fine-tune the behavior of the resulting metal complex. nih.gov
Potential in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct ordered assemblies from molecular building blocks. mdpi.comjyu.fi this compound possesses key features that make it an excellent candidate for studies in this field.
The molecule contains both hydrogen bond donors (the N-H protons) and hydrogen bond acceptors (the lone pairs on the nitrogen atoms). This dual character allows for the formation of robust and directional hydrogen-bond networks. ibmmpeptide.comrsc.org The self-assembly of amide-containing molecules into well-defined nanostructures like ribbons and nanotubes has been demonstrated, driven by such interactions. acs.orgmdpi.com
The potential supramolecular interactions involving this compound are:
| Interaction Type | Description | Potential Outcome |
| Hydrogen Bonding (N-H···N) | The amidine N-H group of one molecule can form a hydrogen bond with a nitrogen acceptor on an adjacent molecule. | Formation of one-dimensional chains, tapes, or two-dimensional sheets, leading to crystal engineering and the design of soft materials. nih.gov |
| Host-Guest Chemistry | The cavity formed by self-assembled structures could encapsulate small molecules or ions. | Development of molecular sensors or controlled release systems. mdpi.com |
| Co-crystallization | Can form ordered crystalline structures with other molecules (co-formers) through complementary hydrogen bonding. | Modification of physical properties like solubility and stability of active pharmaceutical ingredients. |
Future investigations would likely focus on the crystallization and self-assembly behavior of this compound, both alone and in the presence of other molecules. ibmmpeptide.com Characterizing the resulting supramolecular architectures would provide fundamental insights into the non-covalent interactions governing its assembly and could pave the way for its use in creating functional biomaterials or molecular devices. mdpi.com
Q & A
Q. What are the standard protocols for synthesizing N,N-Dimethyl Malonamidine with high purity for laboratory use?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting malononitrile with dimethylamine under reflux in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C for 12–24 hours. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol or methanol) is recommended. Purity should be verified using HPLC (C18 column, UV detection at 254 nm) or NMR (¹H/¹³C) to confirm the absence of unreacted starting materials or byproducts .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H NMR (δ ~2.8–3.2 ppm for N–CH₃ groups; δ ~6.5–7.5 ppm for amidine protons) and ¹³C NMR (δ ~35–40 ppm for N–CH₃ carbons; δ ~160–170 ppm for amidine carbons).
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion peaks ([M+H]⁺ expected at m/z 129.1).
- FT-IR : Peaks at ~1650 cm⁻¹ (C=N stretch) and ~3300 cm⁻¹ (N–H stretch). Cross-validate results with computational models (e.g., DFT calculations for vibrational frequencies) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation. Conduct stability tests via accelerated aging (40°C/75% relative humidity for 30 days) with periodic NMR or HPLC analysis. Avoid aqueous environments unless explicitly required for reaction conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound in asymmetric catalysis?
- Methodological Answer : Use Design of Experiments (DoE) to test variables:
- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene).
- Temperature : Screen 25–100°C to balance reaction rate and side reactions.
- Catalysts : Test transition-metal complexes (e.g., Pd or Cu) or organocatalysts.
Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism. Reference computational docking studies to predict ligand-catalyst interactions .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Contradictions may arise from:
- Purity Variability : Re-run assays with rigorously purified batches (≥99% by HPLC).
- Assay Conditions : Standardize buffer pH (e.g., phosphate vs. Tris), ionic strength, and temperature.
- Biological Models : Compare in vitro (enzyme inhibition) vs. whole-cell (e.g., Proteus mirabilis) systems. Use dose-response curves (IC₅₀ calculations) and statistical models (ANOVA with Tukey post-hoc) to validate reproducibility .
Q. How can computational methods enhance understanding of this compound’s reactivity?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:
Q. What are best practices for studying this compound’s stability under varying pH conditions?
- Methodological Answer : Conduct pH-dependent stability assays:
- Prepare buffers (pH 2–12) and incubate the compound at 37°C.
- Monitor degradation via UV-Vis spectroscopy (absorbance shifts) or LC-MS.
- Calculate half-life (t₁/₂) using first-order kinetics. For hydrolytic pathways, identify degradation products (e.g., malonamide derivatives) via MS/MS fragmentation .
Safety and Compliance
Q. What safety precautions are essential when handling this compound in aqueous reactions?
- Methodological Answer :
- Use fume hoods and PPE (nitrile gloves, lab coat).
- Avoid prolonged skin contact; wash immediately with soap/water.
- In case of spills, neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste. Refer to SDS guidelines for structurally similar amidines (e.g., flammability, decomposition products like HCN) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
